
(6-Methoxypyrazin-2-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-Methoxypyrazin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2137793-02-1 . It has a molecular weight of 212.08 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is1S/C6H9N3O.2ClH/c1-10-6-4-8-3-5(2-7)9-6;;/h3-4H,2,7H2,1H3;2*1H . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 212.08 . The melting point of the compound is between 144-145°C .科学的研究の応用
Antimicrobial Activities
(6-Methoxypyrazin-2-yl)methanamine dihydrochloride derivatives have been explored for their antimicrobial properties. Research by Thomas, Adhikari, and Shetty (2010) on quinoline derivatives carrying a 1,2,3-triazole moiety, which includes (6-methoxypyrazin-2-yl)methanamine, demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains. This suggests its potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Stroke Treatment Applications
Recent advances in stroke treatment research have highlighted the potential of quinolylnitrones, including (6-methoxypyrazin-2-yl)methanamine derivatives. These compounds show promising therapeutic applications, demonstrating potent thrombolytic activity, free radicals scavenging power, non-toxicity, and blood-brain barrier permeability (Marco-Contelles, 2020).
Antitumor Activity
A series of functionalized (6-methoxypyrazin-2-yl)methanamine derivatives, including ferrocene-containing ones, has been synthesized and tested for antitumor activity. Károlyi et al. (2012) reported that these derivatives displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating their potential in cancer treatment (Károlyi et al., 2012).
Polymerization Inhibition in Cancer Therapy
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a derivative of (6-methoxypyrazin-2-yl)methanamine, has been identified as a potent antiproliferative agent against human cancer cells. Minegishi et al. (2015) found that it inhibited tubulin polymerization, leading to G2/M cell cycle arrest in cancer cells, indicating its potential use in cancer therapy (Minegishi et al., 2015).
Ring-Opening Polymerization
The use of (6-methoxypyrazin-2-yl)methanamine derivatives in catalyzing ring-opening polymerization has been explored. Kwon, Nayab, and Jeong (2015) synthesized zinc(II) complexes with derivatives of (6-methoxypyrazin-2-yl)methanamine, which efficiently initiated the ring-opening polymerization of rac-lactide, showing preference for heterotactic polylactide (Kwon, Nayab, & Jeong, 2015).
Synthesis of Asymmetrically Substituted Methoxypyrazines
Candelon et al. (2010) reported a novel synthetic route to asymmetrically substituted methoxypyrazine derivatives, including (6-methoxypyrazin-2-yl)methanamine. This synthesis method can be applied to generate a variety of biologically active substances and wine flavor components (Candelon et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
(6-methoxypyrazin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-6-4-8-3-5(2-7)9-6;;/h3-4H,2,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJBAZAPERXGRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2382205.png)
![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)
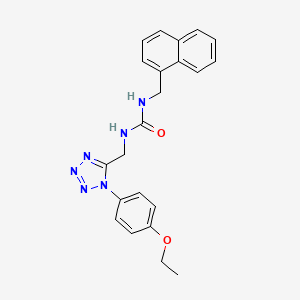
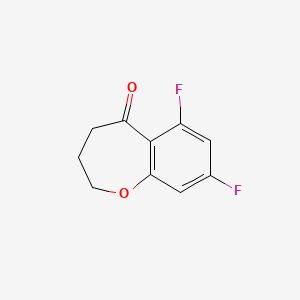


![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)

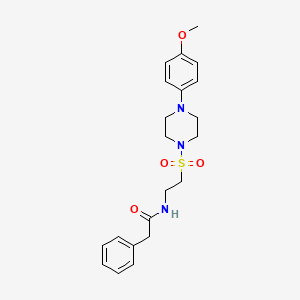
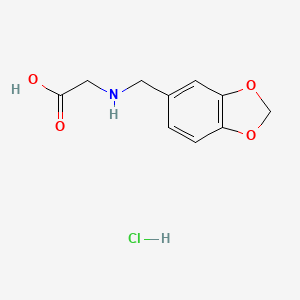
![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)
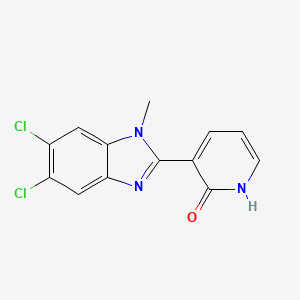
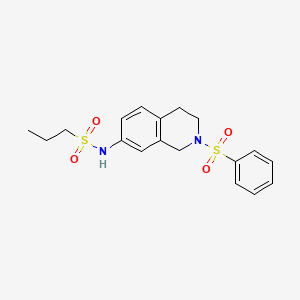
![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)